molecular formula C15H20O3S B8080608 Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate

Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate

Cat. No.: B8080608
M. Wt: 280.4 g/mol
InChI Key: UHXDWSWEGXQHIA-UHFFFAOYSA-N
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Description

The compound identified as “Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” is a chemical entity with unique properties and potential applications in various fields. This compound is recognized for its distinctive molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” involves specific reaction conditions and reagents. The preparation methods typically include:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.

    Automation: Implementing automated systems to monitor and control reaction parameters.

    Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different chemical properties.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

“Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to changes in cellular processes.

    Binding: The compound binds to its targets through specific interactions, such as hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

ethyl 6-(4-methylphenyl)sulfanyl-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S/c1-3-18-15(17)14(16)6-4-5-11-19-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXDWSWEGXQHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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